2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Nucleophilic Aromatic Substitution Fluorine Chemistry Heterocyclic Synthesis

Researchers requiring a pre-functionalized pyridine scaffold with orthogonal reactive handles often face lengthy de novo synthesis of 4-substituted trifluoromethylpyridines. This compound solves that bottleneck by providing the challenging 2-chloro-5-trifluoromethyl-4-carboxaldehyde architecture in a single commercial building block. - Enables stepwise diversification: the 4-formyl group undergoes reductive amination or condensation without affecting the 2-chloro substituent, which is then available for Pd-catalyzed cross-coupling. - The electron-withdrawing 5-CF₃ group activates the pyridine ring for SNAr and enhances metabolic stability in derived pharmaceutical candidates, particularly for kinase inhibitor hinge-binder motifs. - Eliminates the need to synthesize the thermodynamically disfavored 4-substituted isomer internally, accelerating medicinal chemistry and agrochemical discovery timelines.

Molecular Formula C7H3ClF3NO
Molecular Weight 209.55 g/mol
CAS No. 505084-57-1
Cat. No. B1362074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde
CAS505084-57-1
Molecular FormulaC7H3ClF3NO
Molecular Weight209.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(F)(F)F)C=O
InChIInChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-3H
InChIKeyTUIUCTUSVSDRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde: Technical Baseline for Sourcing


2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS 505084-57-1), also designated as 2-chloro-5-(trifluoromethyl)isonicotinaldehyde, is a heterocyclic aromatic aldehyde belonging to the substituted pyridine class . It is characterized by a pyridine ring bearing a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and an aldehyde (formyl) functional group at the 4-position, conferring a molecular weight of 209.55 g/mol and a molecular formula of C₇H₃ClF₃NO . This specific substitution pattern—combining two strong electron-withdrawing groups (chloro and trifluoromethyl) with a reactive formyl moiety—establishes a unique reactivity profile that fundamentally distinguishes it from other regioisomeric chlorotrifluoromethylpyridine derivatives and simpler pyridine carboxaldehydes [1].

Orthogonal handles2-Cl and 4-CHO enable sequential diversification
Fluorinated scaffold5-CF₃ enhances lipophilicity and metabolic stability
Regiospecific accessUnder-represented 4-substituted CF₃-pyridine isomer

Why Regioisomeric and Non-Fluorinated Analogs Are Not Replacements


Direct substitution with generic pyridine carboxaldehydes or alternative regioisomers (e.g., the 3-carbaldehyde isomer, CAS 934279-60-4) is not chemically feasible without altering synthetic outcomes . The unique 2-chloro-5-trifluoromethyl-4-carboxaldehyde substitution pattern dictates both the electronic environment for nucleophilic aromatic substitution (SNAr) at the 2-position chlorine and the steric accessibility of the 4-formyl group for condensation chemistry [1]. Critically, the presence of the 5-CF₃ group does not simply add lipophilicity; it actively modulates the reactivity of the adjacent chlorine atom toward nucleophiles, a phenomenon absent in non-fluorinated 2-chloropyridine-4-carboxaldehyde analogs. Furthermore, patent literature explicitly identifies the challenges in synthesizing 4-substituted trifluoromethylpyridines compared to the more thermodynamically favored 6-substituted isomers, underscoring the specialized nature of the 4-carboxaldehyde derivative [1]. The following quantitative evidence establishes the specific, measurable differentiation of CAS 505084-57-1 relative to its closest structural comparators.

Regioisomeric shift
3- or 6-carboxaldehyde isomers yield different downstream connectivity and electronic profiles
CF₃ hydrolysis risk
5-CF₃ position may hydrolyze under ammonolysis; 3-CF₃ or 4-CF₃ isomers preserve CF₃ integrity

Quantitative Differentiation Evidence for Procurement


Enhanced SNAr Reactivity at the 2-Chloro Position

The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing inductive effect that activates the adjacent 2-chloro substituent toward nucleophilic aromatic substitution (SNAr). Comparative kinetic studies on the structurally analogous compound 2-chloro-5-trifluoromethylpyridine (which lacks the 4-formyl group but shares the core 2-Cl/5-CF₃ substitution pattern) demonstrate significantly accelerated ammonolysis compared to unsubstituted 2-chloropyridine [1]. While the target compound CAS 505084-57-1 bears an additional 4-formyl electron-withdrawing group expected to further enhance this activation, the available data on 2-chloro-5-trifluoromethylpyridine provides the most direct class-level quantitative evidence for the activating effect of the 5-CF₃ moiety on the 2-Cl leaving group [1].

SNAr reactivity
Class-level inference
76% yield, 5.5 h at 60°C (aq. ethylamine) vs. harsher conditions for 2-chloropyridine
Supports milder amination conditions for this scaffold
Inferred from 2-chloro-5-trifluoromethylpyridine data
Nucleophilic Aromatic Substitution Fluorine Chemistry Heterocyclic Synthesis

Resistance to Trifluoromethyl Group Hydrolysis During Amination

In ammonolysis reactions of 2-chloro(trifluoromethyl)pyridines, the regiochemical position of the CF₃ group relative to the reaction center determines whether the trifluoromethyl function undergoes hydrolytic degradation. Dunn (1999) reported that the ammonolysis of 2-chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine proceeds without hydrolysis of the trifluoromethyl group, in direct contrast to the reported behavior of 2-chloro-5-trifluoromethylpyridine, which is susceptible to CF₃ hydrolysis under ammonolysis conditions [1]. The target compound 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde bears the CF₃ group at the 5-position and is therefore predicted to share the CF₃ hydrolysis susceptibility characteristic of 2-chloro-5-trifluoromethylpyridine [1].

CF₃ hydrolysis stability
Class-level inference
5-CF₃ isomer susceptible to CF₃ loss; 3-CF₃ and 4-CF₃ isomers retain CF₃ group
5-CF₃ position requires reaction design review
Inferred from 2-chloro-5-trifluoromethylpyridine ammonolysis
Chemical Stability Ammonolysis Fluorinated Heterocycles

Synthetic Accessibility of 4-Carboxaldehyde vs. 6-Substituted Isomers

Patent literature explicitly identifies a fundamental synthetic challenge in trifluoromethylpyridine chemistry: conventional synthetic routes toward pyridine derivatives bearing electron-withdrawing substituents (such as trifluoromethyl) predominantly yield the 6-substituted pyridine isomer rather than the 4-substituted pyridine [1]. This thermodynamic bias makes 4-substituted trifluoromethylpyridine derivatives—including the 4-carboxaldehyde target compound—relatively inaccessible via standard synthetic methodologies compared to their 6-substituted counterparts [1].

Synthetic accessibility
Class-level inference
Conventional routes favor 6-substituted isomers; 4-substituted requires specialized methods
4-carboxaldehyde isomer depends on specialized synthesis capability
Patent literature class-level inference
Regioselective Synthesis Trifluoromethylpyridines Process Chemistry

Dual Orthogonal Reactive Handles: 2-Cl and 4-CHO

The target compound presents two chemically orthogonal reactive sites: a 2-chloro substituent amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, and a 4-formyl group capable of reductive amination, Wittig olefination, and hydrazone/oxime condensation [1][2]. This dual orthogonal reactivity is documented in patent applications where structurally related 2-chloro-5-trifluoromethylpyridine carbaldehydes undergo sequential functionalization—first at the aldehyde via reductive amination with N-ethyl-N-(tetrahydro-2H-pyran-4-yl)-amine in toluene at 130°C, followed by further elaboration [2].

Orthogonal handles
Supporting evidence
Two reactive sites: 2-Cl (cross-coupling/SNAr) + 4-CHO (carbonyl chemistry)
Enables sequential diversification with fewer synthetic steps
Exemplified in patent reductive amination / coupling sequences
Orthogonal Reactivity Building Block Medicinal Chemistry

Lipophilicity and Metabolic Stability from 5-CF₃ Substitution

The trifluoromethyl group is a privileged substituent in medicinal chemistry, known to increase lipophilicity (logP), enhance metabolic stability by blocking cytochrome P450-mediated oxidation, and improve membrane permeability. The positioning of the CF₃ group at the 5-position of the pyridine ring, combined with the electron-withdrawing 2-chloro substituent, creates a unique electronic distribution that modulates the basicity of the pyridine nitrogen. Literature on fluorinated pyridine building blocks establishes that the 2-Cl/5-CF₃/4-CHO substitution pattern confers a distinct physicochemical profile relative to non-fluorinated or mono-substituted pyridine carboxaldehydes [1].

Lipophilicity profile
Class-level inference
Estimated LogP increase ~1.2–1.6 units vs. unsubstituted pyridine-4-carboxaldehyde
CF₃ and Cl enhance lipophilicity for drug-like properties
In silico prediction; literature consensus on CF₃ effects
ADME Lipophilicity Drug Design

Evidence-Backed Application Scenarios for Procurement


Reductive Amination at the Formyl Group

The 4-formyl group of CAS 505084-57-1 undergoes reductive amination with primary and secondary amines to yield structurally diverse 4-aminomethyl pyridine derivatives. Patent exemplification demonstrates that 2-chloro-5-trifluoromethylpyridine carbaldehyde reacts with N-ethyl-N-(tetrahydro-2H-pyran-4-yl)-amine in toluene at 130°C with K₂CO₃ over 48 hours to afford the corresponding tertiary amine intermediate [1]. This transformation preserves the 2-chloro substituent for subsequent orthogonal functionalization, enabling efficient two-step diversification strategies. The CF₃ group at the 5-position enhances the metabolic stability of the resulting amine products, a feature not available with non-fluorinated pyridine-4-carboxaldehyde starting materials. Researchers procuring this building block for medicinal chemistry programs should note that the electron-deficient nature of the pyridine ring may require elevated temperatures or activating agents for complete conversion.

Sequential Orthogonal Derivatization for Kinase Inhibitor Libraries

The combination of a 2-chloro leaving group and a 4-formyl electrophile on a single pyridine scaffold enables stepwise, orthogonal functionalization with high chemo-selectivity. In a representative synthetic sequence, the aldehyde moiety can be first engaged in condensation chemistry (hydrazone formation, Wittig olefination, or reductive amination) without affecting the 2-chloro substituent. Subsequently, the 2-chloro group undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to introduce a second diversity element [1]. This sequential orthogonal strategy reduces the number of synthetic steps required to access densely functionalized pyridine scaffolds compared to linear approaches using mono-functional building blocks. Procurement of CAS 505084-57-1 is particularly justified for kinase inhibitor discovery programs, where the pyridine core is a privileged hinge-binding motif and the CF₃ group provides enhanced target engagement through hydrophobic interactions.

Agrochemical Intermediate for Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine derivatives constitute a major class of commercial agrochemical active ingredients, including herbicides (e.g., fluazifop, haloxyfop) and fungicides (e.g., fluazinam, picoxystrobin). The target compound serves as a versatile intermediate for the synthesis of novel trifluoromethylpyridine-based crop protection agents. The 2-chloro-5-trifluoromethyl substitution pattern is a privileged pharmacophore in this field, conferring enhanced lipophilicity for cuticular penetration and improved environmental persistence [1]. The 4-carboxaldehyde functionality provides a reactive handle for installing various agrochemically relevant moieties (oxime ethers, hydrazones, heterocycles) that modulate target enzyme inhibition. The synthetic challenge of accessing 4-substituted trifluoromethylpyridines relative to 6-substituted isomers [2] makes pre-formed building blocks like CAS 505084-57-1 particularly valuable for agrochemical discovery groups seeking to explore under-represented chemical space.

Condensation-Cyclization Cascades for Fused Heterocycles

The 4-formyl group of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde participates in diverse condensation-cyclization cascades to generate fused heterocyclic systems. Reactions with 1,2-diamines yield imidazopyridine derivatives; condensations with β-ketoesters or malononitrile under Knoevenagel conditions provide access to pyridyl-substituted alkenes that serve as precursors to dihydropyridines and pyridopyrimidines. The electron-withdrawing nature of both the 2-Cl and 5-CF₃ substituents activates the pyridine ring toward nucleophilic attack at positions ortho and para to the ring nitrogen, facilitating cyclization events that are less favorable with electron-rich pyridine aldehydes. These fused heterocyclic scaffolds are of high interest in both pharmaceutical (CNS agents, anti-infectives) and materials science (fluorescent probes, metal-organic frameworks) applications. The availability of CAS 505084-57-1 as a commercial building block enables rapid exploration of this fluorinated heterocyclic chemical space without requiring de novo synthesis of the trifluoromethylpyridine core.

Application
Selection Property
Validation Focus
Reductive amination scaffold diversification
4-formyl amine reactivity
Amine conversion efficiency and 2-Cl integrity
Kinase inhibitor library synthesis
Orthogonal 2-Cl/4-CHO handles
Stepwise chemoselectivity and cross-coupling scope
Agrochemical lead generation
5-CF₃ lipophilicity for target penetration
Target-site activity and environmental stability
Fused heterocycle synthesis
Electron-deficient ring for cyclization
Cyclocondensation efficiency and heterocycle diversity

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